Cas no 2680688-46-2 (4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)

4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680688-46-2
- 4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid
- EN300-28276203
- 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid
-
- インチ: 1S/C7H6F3N3O3/c8-7(9,10)6(16)11-1-3-2-12-13-4(3)5(14)15/h2H,1H2,(H,11,16)(H,12,13)(H,14,15)
- InChIKey: FZFSRLGHCOLACL-UHFFFAOYSA-N
- ほほえんだ: FC(C(NCC1C=NNC=1C(=O)O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 237.03612555g/mol
- どういたいしつりょう: 237.03612555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 95.1Ų
4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276203-10.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28276203-5.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28276203-1g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 1g |
$986.0 | 2023-09-09 | ||
Enamine | EN300-28276203-1.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28276203-5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 5g |
$2858.0 | 2023-09-09 | ||
Enamine | EN300-28276203-2.5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28276203-0.1g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28276203-0.5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28276203-0.25g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28276203-0.05g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-pyrazole-3-carboxylic acid |
2680688-46-2 | 95.0% | 0.05g |
$827.0 | 2025-03-19 |
4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2680688-46-2)
4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2680688-46-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The presence of the trifluoroacetamido group and the carboxylic acid moiety in its structure confers additional functionalities that enhance its pharmacological profile.
The chemical structure of 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring with a trifluoroacetamido-substituted methyl group at the 4-position and a carboxylic acid group at the 3-position. The trifluoroacetamido group is known for its electron-withdrawing properties, which can influence the compound's reactivity and stability. The carboxylic acid group, on the other hand, provides a functional handle for further derivatization and can affect the compound's solubility and bioavailability.
Recent studies have explored the potential of 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in controlling neuronal excitability.
The pharmacokinetic properties of 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid have been studied to assess its suitability for drug development. Initial findings indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are important factors for ensuring effective drug delivery and sustained therapeutic effects. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
Toxicity studies have also been conducted to evaluate the safety profile of 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid. Preliminary results suggest that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, more comprehensive safety assessments are required before it can be advanced to clinical trials.
In conclusion, 4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2680688-46-2) represents a promising lead compound with potential applications in the treatment of inflammatory diseases and epilepsy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research aims to optimize its therapeutic efficacy and safety profile to bring this compound closer to clinical use.
2680688-46-2 (4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid) 関連製品
- 1804888-70-7(2'-Chloro-4'-methyl-3'-nitroacetophenone)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 1203186-14-4(2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 173401-47-3(Norbiotinamine)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)




